Hoocch2O-peg8-CH2cooh
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Overview
Description
Hoocch2O-peg8-CH2cooh is a chemical compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a water-soluble polymer widely used in various fields, including medical, environmental, and industrial research. This compound is also known for its role as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells .
Mechanism of Action
Target of Action
Hoocch2O-peg8-CH2cooh is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligases and the target proteins that are intended to be degraded .
Mode of Action
This compound, as a PEG-based PROTAC linker, connects two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound facilitates the interaction between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound enables the selective degradation of these proteins .
Pharmacokinetics
As a peg-based linker, it is expected to improve the solubility and stability of the protacs, potentially enhancing their bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a therapeutic effect .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence of E3 ubiquitin ligases, the stability of the target proteins, and the efficiency of the ubiquitin-proteasome system can all impact the efficacy of the compound . Additionally, the compound’s stability may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hoocch2O-peg8-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with carboxylic acid derivatives. The process begins with the activation of the carboxylic acid group, followed by its reaction with PEG under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Hoocch2O-peg8-CH2cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Hoocch2O-peg8-CH2cooh has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs, which are used for targeted protein degradation.
Biology: The compound is employed in the development of biocompatible polymers and drug delivery systems due to its water solubility and low toxicity.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: The compound is utilized in the production of surfactants, lubricants, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Hoocch2O-peg4-CH2cooh: A shorter PEG linker used in similar applications.
Hoocch2O-peg6-CH2cooh: Another PEG linker with intermediate chain length.
Uniqueness
Hoocch2O-peg8-CH2cooh stands out due to its longer PEG chain, which provides greater flexibility and solubility. This makes it particularly useful in applications requiring extended reach and enhanced solubility, such as in the synthesis of PROTACs and drug delivery systems .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCDMOORXHBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.